molecular formula C8H10O B1680304 Phenetole CAS No. 103-73-1

Phenetole

Cat. No.: B1680304
CAS No.: 103-73-1
M. Wt: 122.16 g/mol
InChI Key: DLRJIFUOBPOJNS-UHFFFAOYSA-N
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Description

C8H10O . It is a colorless liquid at room temperature and has a sweet, aromatic odor. Phenetole is commonly used as a solvent and as a precursor in organic synthesis .

Preparation Methods

Phenetole can be synthesized via the Williamson ether synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester. Here is a simplified outline of the preparation of ethoxybenzene using this method :

  • Materials Needed

    • Sodium ethoxide (prepared from sodium metal and absolute ethanol)
    • Bromobenzene (or another suitable aryl halide)
    • Absolute ethanol (solvent)
  • Procedure

      Preparation of Sodium Ethoxide: Sodium ethoxide is typically prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sodium metal.

      Reaction with Bromobenzene: Sodium ethoxide is added to a solution of bromobenzene in absolute ethanol. The reaction is carried out under reflux conditions to facilitate the reaction, resulting in the formation of ethoxybenzene.

      Isolation and Purification: After the reaction is complete, the mixture is allowed to cool, and the product is isolated by extraction with a suitable solvent (e.g., diethyl ether or dichloromethane). The organic layer containing ethoxybenzene is separated, and the solvent is removed under reduced pressure to obtain crude ethoxybenzene.

Chemical Reactions Analysis

Phenetole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phenol and acetaldehyde.

    Reduction: Reduction of ethoxybenzene can yield ethylbenzene.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid for nitration), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., hydrogen gas with a palladium catalyst for reduction).

Scientific Research Applications

Phenetole has several scientific research applications, including:

    Chemistry: Used as a solvent and a precursor in organic synthesis.

    Biology: Studied for its metabolic pathways and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.

    Industry: Utilized in the production of various chemicals and materials.

Comparison with Similar Compounds

Phenetole is similar to other aromatic ethers, such as anisole (methoxybenzene) and phenyl ethyl ether. it is unique in its specific chemical structure and properties:

These compounds share similar reactivity patterns but differ in their physical properties and specific applications.

Properties

IUPAC Name

ethoxybenzene
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InChI

InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
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InChI Key

DLRJIFUOBPOJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID7059278
Record name Benzene, ethoxy-
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Phenetole
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Boiling Point

171-173 °C
Record name PHENETOLE
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Flash Point

145 °F (63 °C)OC
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Solubility

SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, Water Solubility = 5.69X10+2 mg/L at 25 °C
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Density

0.967 @ 20 °C/4 °C, % IN SATURATED AIR: 0.224; DENSITY OF SATURATED AIR: 1.01 (AIR= 1.0)
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Vapor Pressure

1.53 [mmHg], Vapor pressure = 1.56 mm Hg at 25 °C, 1.53 MM HG @ 25 °C
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Color/Form

OILY LIQ, COLORLESS

CAS No.

103-73-1
Record name Phenetole
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Record name Ethoxybenzene
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Melting Point

-30.0 °C
Record name PHENETOLE
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Synthesis routes and methods I

Procedure details

The reaction was carried out completely in the same manner as in Example 1, except that tris[tris(dimethylamino)phosphoranylideneamino](dioctylamino)phosphoranylideneamino phosphonium ethoxide: [(Me2N)3P═N]3P+{N═P[N(C8H17)2]}, C2H5O− was used instead of tetrakis[tris(dimethylamino)phosphoranylideneamino]phosphonium methoxide in Example 1. Objective ethoxybenzene was produced in the yield of 86%.
Name
tris[tris(dimethylamino)phosphoranylideneamino](dioctylamino)phosphoranylideneamino phosphonium ethoxide
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N═P[N(C8H17)2]
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Yield
86%

Synthesis routes and methods II

Procedure details

At the above operating conditions of the reactors and column, the overhead liquid product in flow lines 133 is about 98 mol % ethanol and 2 mol % diethyl carbonate (DEC) while the bottoms product in flow line 119 contains about 35 mol % diphenyl carbonate (DPC), 63 mol % phenol and 2 mol % ethyl phenyl carbonate (EPC). Small amounts of diethyl ether, CO2, phenetole and diphenyl ether (DPE) are also produced. A portion of the bottoms is circulated through the reboiler (80) via flow lines 118 and 120.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenetole
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